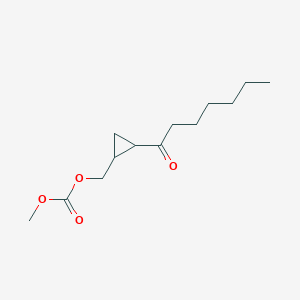
(2-Heptanoylcyclopropyl)methyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Heptanoylcyclopropyl)methyl methyl carbonate is an organic compound characterized by a cyclopropyl ring substituted with a heptanoyl group and a methyl carbonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoylcyclopropyl)methyl methyl carbonate typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the cyclopropanation of an alkene using a carbenoid reagent. The heptanoyl group can be introduced via Friedel-Crafts acylation, where an acyl chloride reacts with the cyclopropyl ring in the presence of a Lewis acid catalyst. Finally, the methyl carbonate group can be added through a transesterification reaction involving methyl chloroformate and a suitable alcohol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for cyclopropanation and acylation steps, as well as the employment of more efficient catalysts and solvents to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Heptanoylcyclopropyl)methyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Heptanoylcyclopropyl)methyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Heptanoylcyclopropyl)methyl methyl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Heptanoylcyclopropyl)methyl ethyl carbonate
- (2-Heptanoylcyclopropyl)methyl propyl carbonate
- (2-Heptanoylcyclopropyl)methyl butyl carbonate
Uniqueness
(2-Heptanoylcyclopropyl)methyl methyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets .
Eigenschaften
CAS-Nummer |
90075-12-0 |
|---|---|
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
(2-heptanoylcyclopropyl)methyl methyl carbonate |
InChI |
InChI=1S/C13H22O4/c1-3-4-5-6-7-12(14)11-8-10(11)9-17-13(15)16-2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
NNKZIKZDBJOQHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C1CC1COC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


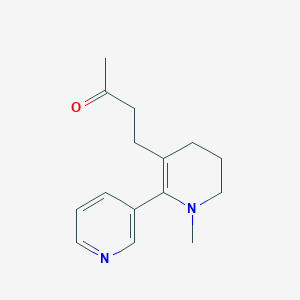

![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
oxophosphanium](/img/structure/B14379739.png)
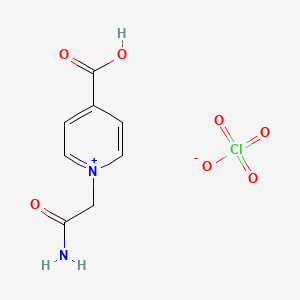
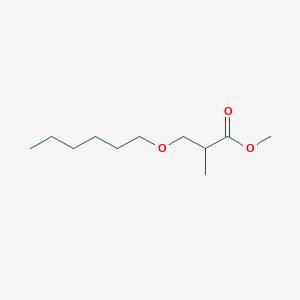
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
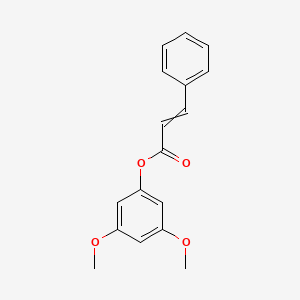
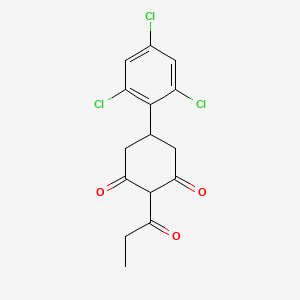
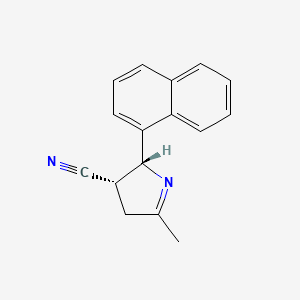


![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
